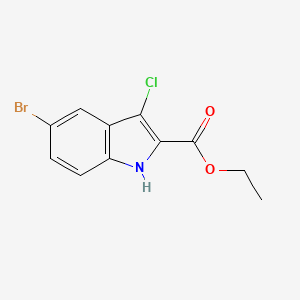

ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate

概要

説明

Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate is a brominated and chlorinated derivative of indole-2-carboxylate. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of indole-2-carboxylate derivatives. One common method is the direct halogenation of indole-2-carboxylate using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale halogenation reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with different functional groups.

科学的研究の応用

Common Synthetic Routes

- Bromination and Chlorination: Utilizing reagents such as bromine and chlorine under controlled conditions.

- Esterification: Converting the carboxylic acid to an ester form using alcohols like ethanol.

Chemistry

Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic substitutions, making it valuable for developing new compounds with potential applications in pharmaceuticals.

Biology

This compound is utilized in biological studies to explore its effects on cellular processes. Indole derivatives are known for their broad-spectrum biological activities, including:

- Antiviral Activity: Inhibiting viral replication through interference with viral enzymes.

- Anticancer Properties: Inducing apoptosis in cancer cells and modulating cell cycle progression.

- Antimicrobial Effects: Demonstrating efficacy against various pathogenic bacteria.

Medicine

Research has indicated that this compound may have therapeutic potential in treating diseases such as cancer and viral infections. Its mechanisms involve:

- Inhibition of Enzymes: Compounds like this can inhibit enzymes involved in metabolic pathways, leading to altered levels of metabolites that can affect disease progression.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

作用機序

The mechanism by which ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The bromine and chlorine atoms on the indole ring can influence the compound's binding affinity to receptors and enzymes, leading to its biological activity.

類似化合物との比較

Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate

Ethyl 5-bromoindole-2-carboxylate

Uniqueness: Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can lead to distinct chemical and biological properties compared to other indole derivatives.

生物活性

Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate is a halogenated indole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-bromoindole with chloroacetic acid derivatives under specific conditions. Microwave-assisted synthesis techniques have been reported to enhance yield and efficiency, providing an effective method for producing this compound in a laboratory setting .

Biological Activity

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various pathogenic bacteria. Notably, compounds derived from the indole framework, including this compound, have shown significant activity against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 1.0 |

| This compound | Escherichia coli | 4.0 |

| This compound | Klebsiella pneumoniae | 8.0 |

The minimum inhibitory concentration (MIC) values indicate a promising antibacterial profile, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance .

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. Research indicates that it has moderate efficacy against fungi such as Candida albicans, with MIC values ranging from 7.8 to 62.5 μg/mL depending on the specific derivative studied .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substitutions on the indole ring enhance its interaction with bacterial cell membranes or inhibit critical enzymatic pathways involved in cell wall synthesis.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related indole derivatives, providing insights into structure-activity relationships (SAR). For instance:

- Antibacterial Evaluation : A study demonstrated that compounds with similar structures exhibited MIC values as low as 0.35 μg/mL against E. coli, suggesting that modifications in the indole structure can significantly enhance antibacterial potency .

- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines such as A549 (lung cancer) and found preferential suppression of rapidly dividing cells compared to normal fibroblasts . This indicates potential applications in cancer therapy.

特性

IUPAC Name |

ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGCJTFXYGLJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。